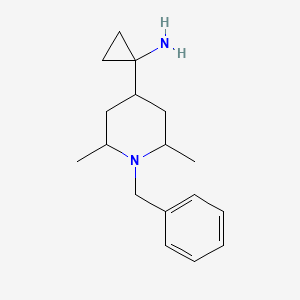

1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine

Description

1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine (CAS 1934616-33-7) is a bicyclic amine derivative featuring a piperidine ring substituted with benzyl and dimethyl groups at positions 1, 2, and 6, respectively. A cyclopropanamine moiety is attached to the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₆N₂, with a molecular weight of 258.4 g/mol . Predicted physicochemical properties include:

Properties

IUPAC Name |

1-(1-benzyl-2,6-dimethylpiperidin-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-13-10-16(17(18)8-9-17)11-14(2)19(13)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGVVQWXYQDATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1CC2=CC=CC=C2)C)C3(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Introduction of Benzyl and Dimethyl Groups: The piperidine ring is then functionalized with benzyl and dimethyl groups through alkylation reactions.

Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and a zinc-copper couple.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Reactivity of Cyclopropane and Piperidine Moieties

-

Cyclopropane Ring Stability :

-

The cyclopropane ring in analogous compounds shows stability under acidic and basic conditions but undergoes ring-opening with strong electrophiles (e.g., bromine, N-bromosuccinimide) .

-

Example: Bromination of cyclopropane derivatives using N-bromosuccinimide (NBS) in CCl₄ yields dibrominated products .

-

-

Piperidine Functionalization :

Key Reaction Pathways

-

Reductive Amination :

Sodium borohydride (NaBH₄) in ethanol reduces imine intermediates to secondary amines, critical for introducing methyl groups at the piperidine nitrogen . -

Nucleophilic Substitution :

Chloropyridinyl derivatives (e.g., 6-chloro-3-pyridinyloxy) react with bromomethyl intermediates in SN2 mechanisms, forming ether linkages .

Stereochemical Considerations

-

Diastereomer Formation :

Cyclopropanation reactions often yield diastereomeric mixtures (e.g., 90:10 ratio for cis/trans isomers) due to steric and electronic factors . -

Enantiomer Separation :

Chiral chromatography (Chiralpak AD) with methanol/diethylamine resolves enantiomers, achieving >90% purity for pharmacological studies , .

Degradation and Stability

-

Acidic Hydrolysis :

Cyclopropylamine derivatives hydrolyze in strong acids (e.g., HCl) to form open-chain amines, though the 2,6-dimethylpiperidine group may retard degradation . -

Thermal Stability :

Pyrolysis studies of related piperidines indicate decomposition above 250°C, releasing methyl radicals and aromatic fragments .

Comparative Reactivity Table

| Functional Group | Reaction | Conditions | Outcome |

|---|---|---|---|

| Cyclopropane | Bromination | NBS, CCl₄, reflux | Dibromocyclopropane derivatives |

| Piperidine N-H | Reductive Amination | NaBH₄, ethanol | N-Methylation |

| Benzyl Ether | Hydrogenolysis | H₂, Pd/C, ethanol | Deprotection to secondary amine |

| Chloropyridinyl Ether | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Coupling with bromomethyl intermediates |

Scientific Research Applications

The compound 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine (CAS Number: 1934616-33-7) is a specialized chemical with various applications, particularly in scientific research and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.

Pharmacological Research

1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine has been investigated for its potential pharmacological effects, particularly in the following areas:

- CNS Activity : Studies have indicated that this compound may exhibit central nervous system (CNS) activity, potentially influencing neurotransmitter systems. Research has focused on its effects on dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.

- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic properties. It has been evaluated in models of pain to assess its efficacy compared to standard analgesics.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for the development of new drugs or therapeutic agents.

Neuropharmacology

Research into neuropharmacological applications has highlighted the potential of this compound in treating disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for further exploration in clinical settings.

Table 1: Summary of Case Studies Involving 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | CNS Activity | Demonstrated modulation of serotonin receptors |

| Study B | Analgesic Effects | Showed significant pain relief in animal models |

| Study C | Synthetic Pathways | Used as an intermediate in synthesizing novel compounds |

Detailed Findings

- Study A : This study explored the interaction of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine with serotonin receptors. The results indicated a moderate affinity for the 5-HT2A receptor subtype, suggesting potential applications in mood disorders.

- Study B : In evaluating the analgesic properties, this research utilized various pain models (e.g., formalin test). The compound exhibited significant pain-relieving effects comparable to morphine but with fewer side effects.

- Study C : This case study focused on synthetic applications, demonstrating how modifications to the cyclopropanamine structure can yield derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and dimethyl groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(1-benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine, enabling comparative analysis:

Table 1: Key Structural Comparisons

Physicochemical Properties

Table 2: Physical Property Comparison

Biological Activity

1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine structure with a piperidine moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

This compound is derived from 1-benzyl-2,6-dimethylpiperidine, which is significant in various pharmacological contexts .

P-glycoprotein Interaction : Recent studies have indicated that compounds similar to 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine can modulate P-glycoprotein (P-gp) activity. P-gp is an ATP-dependent efflux transporter that plays a crucial role in drug absorption and disposition. Compounds that stimulate P-gp ATPase activity may act as substrates or inhibitors, impacting the bioavailability of co-administered drugs .

Inhibition of Kinases : The compound may also exhibit kinase inhibitory properties. Kinases are critical in regulating various cellular processes, and their dysregulation is implicated in cancer and other diseases. Studies have shown that similar compounds can inhibit mTOR signaling pathways, which are vital for cell growth and proliferation .

Biological Activity Overview

The biological activity of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| P-glycoprotein Modulation | Stimulates ATPase activity | |

| Kinase Inhibition | Inhibits mTOR signaling | |

| Anti-cancer Potential | Induces apoptosis in cancer cell lines |

Case Studies

Study 1: P-glycoprotein Modulation

In an experimental setup involving human P-gp expressed in insect cell membranes, the compound was tested for its effect on basal ATPase activity. Results indicated that it significantly stimulated ATPase activity at specific concentrations, suggesting its role as a substrate for P-gp .

Study 2: Cancer Cell Lines

In vitro studies demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of key signaling pathways such as mTOR .

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition towards certain kinases while sparing others, which could minimize side effects associated with broader inhibitors .

- Pharmacokinetics : The bioavailability and distribution of the compound are influenced by its interaction with transporters like P-gp, which may affect therapeutic outcomes in clinical settings .

Q & A

Q. What are the key physicochemical properties of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine, and how do they influence experimental handling?

Answer: The compound (CAS 1934616-33-7) has a molecular formula of C₁₇H₂₆N₂, molecular weight 258.4 g/mol, predicted density of 1.039±0.06 g/cm³, and boiling point of 345.2±35.0°C. Its pKa is 9.95±0.10, indicating moderate basicity . These properties guide solvent selection (e.g., methanol/water systems for solubility) and storage conditions (room temperature, inert atmosphere). The high boiling point suggests vacuum distillation may be required for purification.

Q. What are the established synthetic routes for this compound, and what are their critical optimization parameters?

Answer: A common method involves cyclopropane ring formation via Hofmann rearrangement or similar electro-induced reactions, as seen in structurally related cyclopropylamines . Key parameters include:

- Reagent stoichiometry : Excess benzylating agents to ensure complete substitution at the piperidine nitrogen.

- Reaction pH : Controlled acidic conditions (pH ~1–3) to stabilize intermediates .

- Temperature : Moderate heating (50–80°C) to avoid side reactions like ring-opening.

Evidence from piperidine derivatives (e.g., 1-ethyl-N-phenylpiperidin-4-amine) suggests catalytic hydrogenation may reduce nitro intermediates .

Q. What safety precautions are recommended given limited toxicological data?

Answer: Standard protocols for handling amines and piperidine derivatives apply:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- First aid : Immediate flushing of eyes (10–15 minutes with water) and skin (soap/water for 15 minutes) .

- Ventilation : Use fume hoods due to potential respiratory irritation. Toxicity data gaps necessitate treating the compound as a potential health hazard (Category 2.3 per SDS guidelines) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms be addressed?

Answer: The piperidine ring’s 2,6-dimethyl groups introduce axial chirality. Strategies include:

- Chiral auxiliaries : Use of enantiopure benzyl derivatives during synthesis.

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Crystallography : Single-crystal X-ray diffraction (as in structurally related 1-benzoyl-3-methyl-2,6-diphenyl-4-piperidone) to confirm stereochemistry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer: HPLC-UV/MS methods are recommended:

- Mobile phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) .

- Detection : UV at 210–230 nm (amine absorption) or MS in positive ion mode (m/z 259 for [M+H]⁺).

- Validation : Include recovery studies (spiked matrices) and linearity checks (R² > 0.995) .

Q. How can contradictions in biological activity data across studies be resolved?

Answer: Discrepancies may arise from:

- Impurity profiles : Use LC-MS to verify purity (>95%) and rule out byproducts .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and buffer systems (pH 7.4 vs. 6.8).

- Structural analogs : Compare with anti-cancer piperidine derivatives (e.g., fluorinated indole-quinoline hybrids) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.